(R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride
Overview
Description
(R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride, also known as THIIC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THIIC belongs to the class of indazole derivatives and has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Scientific Research Applications
Selective Inhibitors of Glial GABA Uptake
- Research has explored the use of derivatives of (R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride as selective inhibitors of glial GABA uptake. This research is significant for understanding neurotransmitter regulation and potential therapeutic applications in neurological disorders (Falch et al., 1999).
Synthesis of Fused Tetracyclic Heterocycles
- The compound has been used in the combinatorial synthesis of fused tetracyclic heterocycles under catalyst-free conditions. This work contributes to the development of novel heterocyclic compounds with potential pharmaceutical applications (Li et al., 2013).
Synthesis and Pharmacological Evaluation
- Studies have also been conducted on the synthesis and pharmacological evaluation of oxidation products of derivatives of (R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride, focusing on their potential as receptor antagonists (Ohta et al., 1996).
Anti-inflammatory Actions
- Research on 4,5,6,7-tetrahydroindazole-5-carboxylic acids, derived from this compound, has shown significant anti-inflammatory activities. This research holds potential for developing new anti-inflammatory drugs (Nagakura et al., 1979).
Regioselective Protection and Amine Coupling Reactions
- Indazoles, including derivatives of this compound, have been studied for their regioselective protection and subsequent amine coupling reactions, which is crucial in the synthesis of various biologically active molecules (Slade et al., 2009).
properties
IUPAC Name |
(5R)-4,5,6,7-tetrahydro-1H-indazol-5-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h4,6H,1-3,8H2,(H,9,10);1H/t6-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQZJERKLBLABI-FYZOBXCZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=NN2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N)C=NN2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856789 | |
Record name | (5R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1291790-29-8 | |
Record name | (5R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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